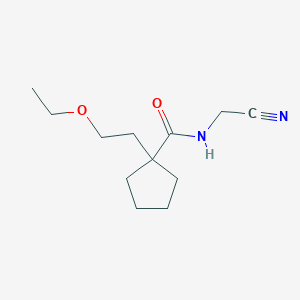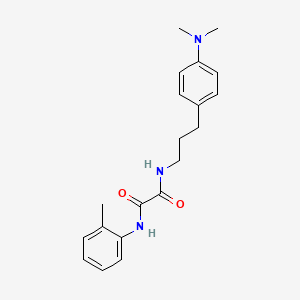
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Applications De Recherche Scientifique
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Similar compounds, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, are known to interact with copper (i) ions . This interaction stabilizes the copper (I) ions, preventing their disproportionation and oxidation .
Mode of Action
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine likely interacts with its targets in a similar manner to its analogs. For instance, tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine enhances the catalytic effect of copper (I) ions in the azide-acetylene cycloaddition . This suggests that this compound may also enhance the catalytic activity of its targets.
Biochemical Pathways
The compound’s analog, tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, is involved in the azide-acetylene cycloaddition . This reaction is a part of click chemistry, a type of chemical reaction used in bioconjugation, material science, and drug discovery .
Result of Action
Similar compounds have been shown to enhance reaction rates and suppress cell cytotoxicity . This suggests that this compound may have similar effects.
Action Environment
Similar compounds have been shown to function without requiring an inert atmosphere or anhydrous conditions . This suggests that this compound may also be stable and effective under various environmental conditions.
Analyse Biochimique
Biochemical Properties
1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain classes of enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression by removing acetyl groups from histone proteins . The interaction between this compound and HDACs can lead to changes in chromatin structure and subsequent alterations in gene expression. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound can lead to increased acetylation of histone proteins, resulting in the activation or repression of specific genes . This can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism may involve alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as HDACs, and inhibiting their activity . The binding interactions between this compound and HDACs are facilitated by the triazole ring, which provides stability and specificity to the interaction. Additionally, this compound may influence gene expression by altering the acetylation status of histone proteins, leading to changes in chromatin structure and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of target enzymes such as HDACs . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies may also reveal additional effects on cellular processes that are not immediately apparent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of target enzymes and alterations in cellular processes . Threshold effects may be observed, where a certain concentration of the compound is required to achieve a noticeable impact on cellular function. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound may influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways . For example, the inhibition of HDACs by this compound can lead to changes in the levels of metabolites that are regulated by these enzymes. Understanding the metabolic pathways associated with this compound is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in different cellular compartments can influence its activity and function. Additionally, the compound’s distribution within tissues may determine its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, for example, can enhance its ability to interact with nuclear enzymes such as HDACs and influence gene expression. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and can be performed in aqueous medium . The general reaction conditions include the use of a copper catalyst, an alkyne, and an azide precursor. The reaction typically proceeds at room temperature and yields the desired triazole product in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as copper or palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and other heterocyclic compounds.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be compared with other triazole derivatives, such as:
1-(1H-1,2,3-Triazol-4-yl)methanamine: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: Contains a benzyl group, which can enhance its lipophilicity and membrane permeability.
1-(1H-1,2,3-Triazol-4-yl)ethanol: The presence of a hydroxyl group can make it more hydrophilic and affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(1-methyltriazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIUETQFTNIZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)
![5-[(2-chlorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2637188.png)


![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2637192.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)
![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)


![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)


